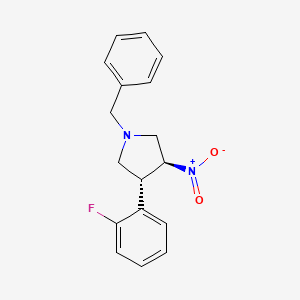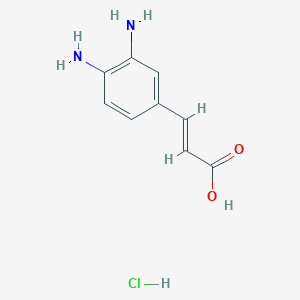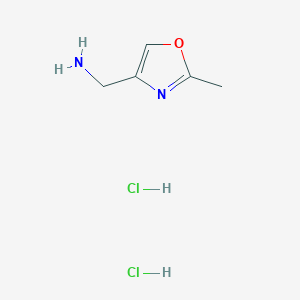
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(bromomethyl)cyclopropane (BBMC) is a cyclic compound consisting of two bromomethyl groups attached to a cyclopropane ring. It is a mixture of diastereomers, meaning that it contains two isomers that have the same molecular formula but a different arrangement of atoms. BBMC has many applications in the scientific research field, including its use as a synthetic intermediate in organic synthesis, as a reagent for the synthesis of other compounds, and in biochemical research.
Applications De Recherche Scientifique
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, for the synthesis of other compounds such as cyclopropanecarboxylic acid and cyclopropylglycine. It is also used as an intermediate in the synthesis of a variety of compounds, such as cyclopropylboronic acid, cyclopropylboronic esters, and cyclopropylboronic anhydrides. In addition, 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has been used as a catalyst in the synthesis of cyclopropanes, as well as in the synthesis of other cyclic compounds.
Mécanisme D'action
The mechanism of action of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is complex and not yet fully understood. It is believed that the bromomethyl groups attached to the cyclopropane ring act as electron-withdrawing groups, resulting in the formation of a cyclopropyl cation. This cation can then react with other molecules to form various cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers have not been extensively studied. It is known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is not toxic to humans and that it has low acute toxicity in animals. However, it is also known that 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers can cause irritation to the eyes, skin, and respiratory tract, and so it should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is not very toxic. However, it is important to note that the reaction between 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and other molecules is sensitive to temperature and that it can produce unwanted by-products if the reaction is not carefully monitored.
Orientations Futures
Future research into 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers could focus on further understanding the mechanism of action of the compound and its potential applications in organic synthesis. In addition, further research could explore the potential applications of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in biochemistry and physiology, such as its use as a catalyst in the synthesis of cyclic compounds. Finally, research into the toxicity of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers and its potential side effects should be conducted to ensure that it is safe to use in laboratory experiments.
Méthodes De Synthèse
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is synthesized by a reaction between 1,2-dibromo-2-methylpropane and a Grignard reagent, such as ethylmagnesium bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent. The reaction is exothermic, meaning that it releases heat, and so it must be carefully monitored to prevent the reaction from becoming too hot and producing unwanted by-products. The reaction is also stereospecific, meaning that the diastereomers produced are dependent on the stereochemistry of the reactants.
Propriétés
IUPAC Name |
1,2-bis(bromomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFOVGHZSNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)cyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)